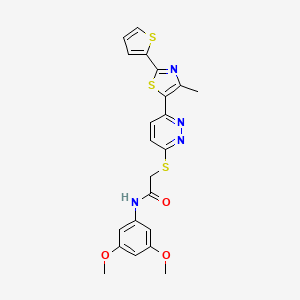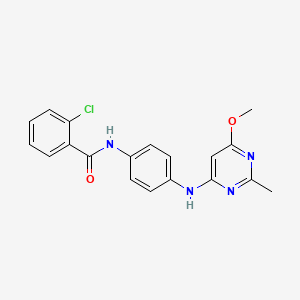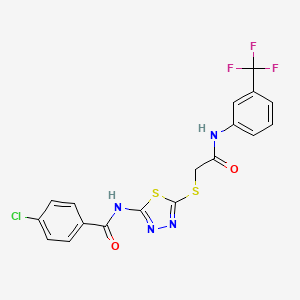
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 5-bromofuran-2-carboxylate can be achieved through various methods, including reacting furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride, followed by reaction with sodium bromide, and then treating the resulting acid bromide with ethanol.Molecular Structure Analysis
The chemical structure of the compound is characterized by a furan ring, a carboxylate group, and a bromine atom, which play essential roles in its chemical reactivity and other properties.Chemical Reactions Analysis
The compound has been reported to exhibit diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-parasitic effects. For instance, research has demonstrated that it has potent in vitro and in vivo activity against various human cancer cell lines.Physical And Chemical Properties Analysis
The compound has a melting point of 50-52 °C and a boiling point of 286-290 °C. It is soluble in organic solvents such as ethanol, acetone, and ether.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Improved Synthesis Methods : Research has focused on the synthesis of thiazole derivatives, including Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate and related compounds. For example, a study detailed an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, a closely related compound, via solvent-free reactions and diazotization at high temperatures, showcasing the structural precision and purity of the compounds produced (Zhou Zhuo-qiang, 2009).
Molecular Transformations : The versatility of thiazole derivatives in chemical synthesis is highlighted by their utility in creating novel compounds through reactions with various nucleophiles. A study by Baker and Williams (2003) on novel 2-amino-1,3-thiazole-5-carboxylates illustrates the potential of thiazole derivatives in synthesizing high-yield compounds using ultrasonic and thermally mediated aminolysis (Luke A. Baker & Craig M. Williams, 2003).
Biological Activities and Applications
Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activity against human tumor cell lines, demonstrating the therapeutic potential of such compounds. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line, highlighting the broad spectrum of anticancer activity of these compounds (H. El-Subbagh, A. Abadi, & J. Lehmann, 1999).
Antimicrobial and Antifungal Properties : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives with notable antimicrobial and antifungal activities. These studies underline the potential of thiazole derivatives in developing new antimicrobial agents, showcasing their effectiveness against a variety of bacterial and fungal strains (N. Desai, N. Bhatt, & S. Joshi, 2019).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of neurotransmitter synthesis .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S/c1-2-17-10(16)6-5-19-11(13-6)14-9(15)7-3-4-8(12)18-7/h3-5H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHYHVZIDSLKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)
![4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2457214.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)

![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)


![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
